![molecular formula C7H13NO2 B7888378 Isopropyl3-aminocrotonate](/img/structure/B7888378.png)
Isopropyl3-aminocrotonate
Overview
Description
Isopropyl3-aminocrotonate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isopropyl3-aminocrotonate is involved in the study of the infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. These compounds primarily exist as the isomers with the chelated (Z)-configuration in the liquid state and in solution. The strength of the hydrogen bond in these compounds is significant but less than that in 3-(alkylamino)crotonates (Sánchez, Valle, & Bellanato, 1973).
Studies on proton magnetic resonance spectra of N-substituted 3-aminocrotonic esters reveal that these substances exist in a mixture of geometric isomers, with the chelated cis-form being predominant. The chemical shifts of the olefinic C-methyl and amino-groups help in distinguishing the isomers (Sánchez, Aldave, & Scheidegger, 1968).
Isopropyl3-aminocrotonate has been used in the synthesis of radiolabeled drugs, such as [2‐14C]nimodipine. This synthesis involves the conversion of isopropyl [3-14C]acetoacetate to isopropyl 3-amino[3-14C]crotonate, followed by a cyclising Michael addition to produce the labeled drug (Scherling, 1989).
Methyl 3-aminocrotonate, a related compound, reacts with [hydroxy(tosyloxy)iodo]benzene to yield corresponding E-2-phenyliodonio tosylate. This reaction facilitates the synthesis of substituted enamine derivatives of crotonic acid, which has significant implications in organic chemistry (Papoutsis, Spyroudis, & Varvoglis, 1998).
Ethyl 3-aminocrotonate, when reacted with hydroxy(tosyloxy)iodobenzene, forms the tosylate of ethyl 3-amino-2-phenyliodoniocrotonate, which is used in the synthesis of heterocyclic compounds. This process has been shown to yield products with intriguing crystal structures and spectroscopic properties (Neilands & Belyakov, 2000).
properties
IUPAC Name |
propan-2-yl 3-aminobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl3-aminocrotonate | |
CAS RN |
14205-46-0 | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14205-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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